9-Methoxy-6-((4-methoxyphenyl)amino)-5H-benzo(a)phenothiazin-5-one, also known by its chemical identifier NSC-374977, is a complex organic compound with the molecular formula . This compound is classified as a phenothiazine derivative, which is a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The presence of methoxy groups and an amino substituent on the phenothiazine core enhances its pharmacological potential.
The synthesis of 9-Methoxy-6-((4-methoxyphenyl)amino)-5H-benzo(a)phenothiazin-5-one typically involves multi-step reactions that include the formation of the phenothiazine scaffold followed by functionalization.
The molecular structure of 9-Methoxy-6-((4-methoxyphenyl)amino)-5H-benzo(a)phenothiazin-5-one can be represented using various structural formulas:
OHONCFWXIQCPLD-UHFFFAOYSA-N
c-12c(c(=O)c3c(c1nc4c(s2)cc(cc4)OC)cccc3)Nc5ccc(cc5)OC
9-Methoxy-6-((4-methoxyphenyl)amino)-5H-benzo(a)phenothiazin-5-one can participate in various chemical reactions typical for phenothiazines:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity, often monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for 9-Methoxy-6-((4-methoxyphenyl)amino)-5H-benzo(a)phenothiazin-5-one is primarily linked to its interactions with biological targets:
The compound's solubility and stability profiles make it suitable for various formulations in pharmaceutical applications.
9-Methoxy-6-((4-methoxyphenyl)amino)-5H-benzo(a)phenothiazin-5-one has several potential scientific applications:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9